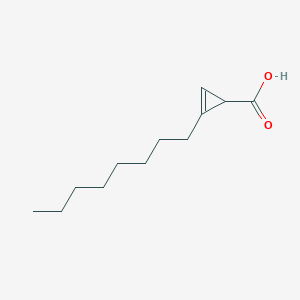
EINECS 281-775-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 281-775-4: is an organic compound that belongs to the class of benzodioxins It is characterized by a benzene ring fused with a dioxin ring and a bromoethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of EINECS 281-775-4 typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with a bromoethylating agent. One common method is the reaction of 2,3-dihydro-1,4-benzodioxin with 2-bromoethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: EINECS 281-775-4 undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Formation of substituted benzodioxins with various functional groups.
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of ethyl-substituted benzodioxins.
Wissenschaftliche Forschungsanwendungen
Chemistry: EINECS 281-775-4 is used as an intermediate in organic synthesis for the preparation of more complex molecules. It serves as a building block in the synthesis of various heterocyclic compounds .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It is investigated as a precursor for the synthesis of bioactive molecules, including antimicrobial and anticancer agents .
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers and as a reagent in chemical manufacturing processes .
Wirkmechanismus
The mechanism of action of EINECS 281-775-4 involves its interaction with biological targets through its bromoethyl group. The bromoethyl group can undergo nucleophilic substitution reactions with biomolecules, leading to the formation of covalent bonds with proteins, nucleic acids, or other cellular components . This interaction can result in the modulation of biological pathways and exert various pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
2-(2-Bromoethyl)-1,3-dioxolane: Similar structure but with a dioxolane ring instead of a benzodioxin ring.
(2-Bromoethyl)benzene: Lacks the dioxin ring and has a simpler structure.
2-Bromoethyl acrylate: Contains an acrylate group instead of a benzodioxin ring.
Uniqueness: EINECS 281-775-4 is unique due to its fused benzodioxin ring system, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
84030-05-7 |
|---|---|
Molekularformel |
C10H11BrO2 |
Molekulargewicht |
243.10 g/mol |
IUPAC-Name |
3-(2-bromoethyl)-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C10H11BrO2/c11-6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-4,8H,5-7H2 |
InChI-Schlüssel |
IHKSIYHMJHEJOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC2=CC=CC=C2O1)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-(3-bromophenyl)-5-[4-(dimethoxymethyl)phenoxy]-1-ethylpyrazole](/img/structure/B8630635.png)








